molecular formula C11H11ClN2O B2354517 2-chloro-n-[(1h-indol-2-yl)methyl]acetamide CAS No. 2224514-23-0

2-chloro-n-[(1h-indol-2-yl)methyl]acetamide

Cat. No.: B2354517
CAS No.: 2224514-23-0
M. Wt: 222.67
InChI Key: QGLRIZWCDIFBID-UHFFFAOYSA-N
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Description

2-chloro-n-[(1h-indol-2-yl)methyl]acetamide is an organic compound that features a chloroacetamide group attached to an indole moiety

Scientific Research Applications

2-chloro-n-[(1h-indol-2-yl)methyl]acetamide has several applications in scientific research:

Safety and Hazards

Chloroacetamide, a related compound, is toxic, irritates eyes and skin, and may cause an allergic reaction. It is suspected of reproductive toxicity and teratogenicity .

Biochemical Analysis

Biochemical Properties

It is known that the compound is soluble in chloroform and methanol, but insoluble in water . The compound’s structure suggests potential interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.

Cellular Effects

Related compounds such as chloroacetamide are known to be toxic and can cause irritation to eyes and skin

Metabolic Pathways

It is possible that the compound is involved in the metabolism of tryptophan, given the presence of the indole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-n-[(1h-indol-2-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with an indole derivative. One common method includes the use of thionyl chloride (SOCl2) to promote the reaction under anhydrous conditions . The reaction is carried out in a suitable solvent, such as dichloromethane, and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-n-[(1h-indol-2-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the initial synthesis.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis will produce carboxylic acids and amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-n-[(1h-indol-2-yl)methyl]acetamide is unique due to the presence of the indole moiety, which imparts specific biological activities not found in other chloroacetamide derivatives. This makes it a valuable compound for research in medicinal chemistry and biological studies.

Properties

IUPAC Name

2-chloro-N-(1H-indol-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-6-11(15)13-7-9-5-8-3-1-2-4-10(8)14-9/h1-5,14H,6-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLRIZWCDIFBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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